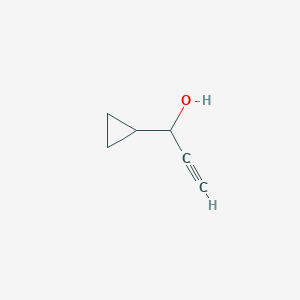

1-Cyclopropylprop-2-yn-1-ol

説明

1-Cyclopropylprop-2-yn-1-ol is a chemical compound with the CAS Number: 1656-85-5 . It has a molecular weight of 96.13 . The IUPAC name for this compound is 1-cyclopropyl-2-propyn-1-ol . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a liquid at room temperature . It has a molecular weight of 96.13 and is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Ytterbium(III) Triflate-Catalyzed Amination of 1-Cyclopropylprop-2-yn-1-ols

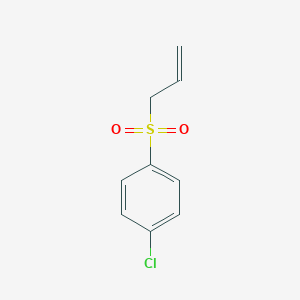

The study conducted by Rao et al. (2009) discusses the ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides. This process is an efficient synthetic route to conjugated enynes. The reaction is described as operationally straightforward, yielding moderate to good results and regioselectivity in most cases under mild conditions (Rao et al., 2009).

[1,3]-Dipolar Cycloaddition Reactions

Dürüst et al. (2014) investigated the [1,3]-dipolar cycloadditions of N-aryl sydnones to various compounds including 1-cyclopropylprop-2-yn-1-ol. The study yielded fused pyrazole derivatives and revealed that while most dipolarophiles provided single regioisomers, some gave mixtures whose ratios were influenced by the phenyl substituents. The structures were supported by single crystal X-ray diffraction measurements (Dürüst et al., 2014).

Antifungal Applications

Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes. The study demonstrated that most of the synthesized compounds exhibited high activity against Candida spp. strains. Notably, a derivative with cyclopropyl group showed remarkable selectivity against Candida albicans and Candida krusei. Additionally, the compounds displayed low toxicity in Artemia salina bioassay and molecular docking studies suggested good binding affinity of certain derivatives to the HEME group in 14-alpha demethylase (CYP51), potentially explaining the high antifungal activity observed (Zambrano-Huerta et al., 2019).

Safety and Hazards

The safety information for 1-Cyclopropylprop-2-yn-1-ol includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes provide guidance on how to handle the compound safely.

特性

IUPAC Name |

1-cyclopropylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQRIJRWUCDRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321813 | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1656-85-5 | |

| Record name | 1656-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-cyclopropylprop-2-yn-1-ol in the reported research?

A1: this compound serves as a dipolarophile in the 1,3-dipolar cycloaddition reaction with N-aryl sydnones [, ]. This reaction is a valuable tool for constructing heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: What are the advantages of the reported catalyst-free protocol for this reaction?

A2: The research highlights a novel catalyst-free approach for the 1,3-dipolar cycloaddition of N-aryl sydnones with this compound []. Traditional methods often require metal catalysts, which can be expensive and pose environmental concerns. This catalyst-free method offers a more sustainable and cost-effective alternative for synthesizing potentially valuable heterocyclic compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B177226.png)

![2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester](/img/structure/B177228.png)

![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)